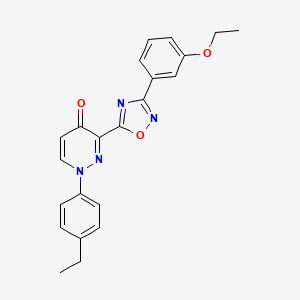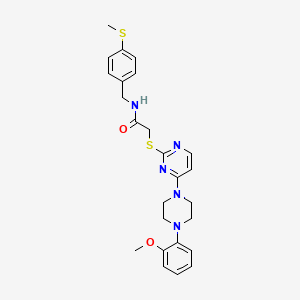![molecular formula C28H26N4O3 B11199248 1'-(4-methylphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11199248.png)
1'-(4-methylphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of spiro compounds, characterized by a unique arrangement of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenyl hydrazine with a suitable diketone to form an intermediate pyrazoline derivative. This intermediate undergoes further cyclization and functional group transformations to yield the final spiro compound. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(4-METHYLPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural features can be leveraged for drug design.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHYLPHENYL)-3-(5-METHYLFURAN-2-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: This compound shares structural similarities but differs in the presence of a furan ring instead of the pyrazino group.
N-[5-(4-METHYLPHENYL)DIAZENYL-4-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE: Another structurally related compound with a thiazole ring, used in biological studies for its antimicrobial properties.
Uniqueness
The uniqueness of 5-(4-METHYLPHENYL)-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H26N4O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3'-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C28H26N4O3/c1-19-11-13-22(14-12-19)32-26(34)28(25(33)29-27(32)35)17-20-7-5-6-10-23(20)31-16-15-30(18-24(28)31)21-8-3-2-4-9-21/h2-14,24H,15-18H2,1H3,(H,29,33,35) |
InChI Key |
FUTJVEUEUOHYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3(CC4=CC=CC=C4N5C3CN(CC5)C6=CC=CC=C6)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11199171.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B11199176.png)

![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-pyridazino[4,5-b][1,4]thiazine-3,5(4H,6H)-dione](/img/structure/B11199183.png)

![N-(2,5-Dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11199205.png)
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/structure/B11199211.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11199215.png)
![N-(2,4-difluorobenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B11199216.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11199220.png)
![4-Fluoro-N-[5-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-3-YL]benzamide](/img/structure/B11199224.png)
![3-[(2-chlorophenyl)methyl]-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11199232.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11199241.png)
